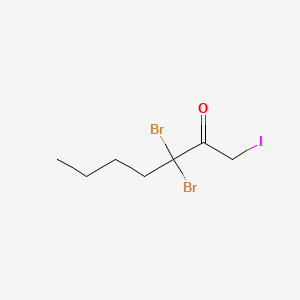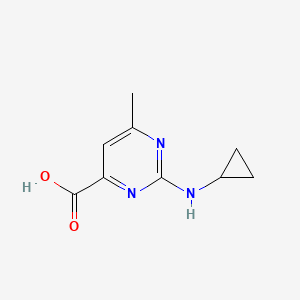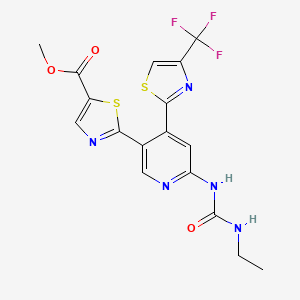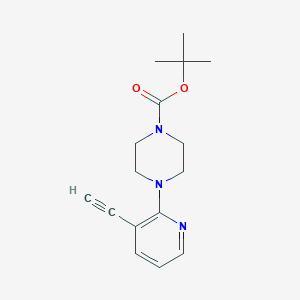![molecular formula C18H21NO4 B13938448 (2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)
(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of (S)-3-amino-3-(1-naphthyl)-propionic acid. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid typically involves the protection of the amino group of (S)-3-amino-3-(1-naphthyl)-propionic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods: In an industrial setting, the production of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and the product is typically purified by recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation: The compound can react with carboxylic acids or their derivatives to form amides.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Amidation: Carboxylic acids or their derivatives, coupling reagents like DCC or EDC.
Substitution: Various electrophiles under nucleophilic substitution conditions.
Major Products:
Deprotection: (S)-3-Amino-3-(1-naphthyl)-propionic acid.
Amidation: Amides derived from the reaction with carboxylic acids.
Substitution: Substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceutical agents, particularly those targeting specific amino acid sequences.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and can be used in studies involving enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, interacting with molecular targets such as enzymes and receptors .
Comparaison Avec Des Composés Similaires
Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid: Similar structure with an additional carbon in the side chain.
Boc-(S)-3-Amino-3-(2-naphthyl)-propionic acid: Similar structure with the naphthyl group in a different position.
Boc-(S)-3-Amino-3-(phenyl)-propionic acid: Similar structure with a phenyl group instead of a naphthyl group.
Uniqueness: Boc-(S)-3-Amino-3-(1-naphthyl)-propionic acid is unique due to the presence of the 1-naphthyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of peptides and other complex molecules where precise control over the structure and reactivity is required .
Propriétés
Formule moléculaire |
C18H21NO4 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)14(16(20)21)15(19)13-10-6-8-11-7-4-5-9-12(11)13/h4-10,14-15H,19H2,1-3H3,(H,20,21)/t14-,15?/m0/s1 |
Clé InChI |
PHJMVBSBYIBVHZ-MLCCFXAWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H](C(C1=CC=CC2=CC=CC=C21)N)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)C(C(C1=CC=CC2=CC=CC=C21)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B13938372.png)
![2,7-Diazaspiro[4.4]nonane-3,8-dione](/img/structure/B13938374.png)




![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)







